molecular formula C30H40N4O7 B12382462 E3 Ligase Ligand-linker Conjugate 74

E3 Ligase Ligand-linker Conjugate 74

Cat. No.: B12382462
M. Wt: 568.7 g/mol
InChI Key: SSWHYFYFLUURGV-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 74 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a ligand for the target protein. The E3 ubiquitin ligase is an enzyme that facilitates the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 74 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then connected to a linker molecule through a series of chemical reactions. The linker is typically attached using primary amines and diisopropylethylamine in dimethylformamide at elevated temperatures . It is important to replace dimethylformamide with dimethyl sulfoxide during the linker attachment step to avoid thermal decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 74 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can enhance the binding affinity or specificity of the compound for its target proteins .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 74 has a wide range of scientific research applications:

    Chemistry: It is used in the development of new PROTAC molecules for targeted protein degradation.

    Biology: The compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: It has potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: The compound is used in the production of high-value chemicals and pharmaceuticals

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 74 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the specific protein of interest. The pathways involved are part of the ubiquitin-proteasome system, which regulates protein degradation within cells .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 74 is unique due to its specific ligand and linker combination. Similar compounds include:

This compound stands out due to its specific binding affinity and the ability to induce targeted protein degradation effectively.

Properties

Molecular Formula

C30H40N4O7

Molecular Weight

568.7 g/mol

IUPAC Name

tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate

InChI

InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37)

InChI Key

SSWHYFYFLUURGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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